molecular formula C10H7N3O2 B12994159 1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No.: B12994159
M. Wt: 201.18 g/mol
InChI Key: SIERIFFDSVLADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a synthetic organic compound belonging to the class of benzo[d][1,2,3]triazoles This compound is characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom of the triazole ring and a carboxylic acid group at the 5-position of the benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.

    Carboxylation: The final step involves the carboxylation of the benzotriazole ring, which can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a suitable carboxylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The prop-2-yn-1-yl group and the carboxylic acid moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole: This compound lacks the benzene ring and carboxylic acid group, making it less complex.

    1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole: This compound lacks the carboxylic acid group, which may affect its reactivity and applications.

Uniqueness: 1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to the presence of both the prop-2-yn-1-yl group and the carboxylic acid moiety, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and the ability to interact with various biological targets, making it a valuable compound in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a compound belonging to the class of benzo[d][1,2,3]triazoles, which are known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of propargyl bromide with 1H-benzo[d][1,2,3]triazole derivatives. The general procedure includes:

  • Preparation of precursors : Utilizing 4-azido-7-chloroquinoline and other derivatives.
  • O-Alkylation : The alkylation process often employs anhydrous conditions to ensure high yields.
  • Purification : The product is purified through recrystallization techniques to achieve desired purity levels.

Antimicrobial Properties

Research has shown that derivatives of benzo[d][1,2,3]triazole exhibit significant antimicrobial activity. For instance:

  • Antibacterial and Antifungal Activity : Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related triazole compounds:

  • Mechanism of Action : These compounds may exert neuroprotective effects by inhibiting neuroinflammation and oxidative stress pathways. For example, they can block the NF-kB signaling pathway and reduce reactive oxygen species (ROS) production .
  • In Vivo Studies : In animal models of Alzheimer's disease, compounds similar to 1-(Prop-2-yn-1-yloxy)-1H-benzo[d][1,2,3]triazole have shown improvements in cognitive functions and memory retention .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

  • Cholinesterase Inhibition : It has been reported that certain triazole derivatives exhibit potent inhibition against butyrylcholinesterase (BuChE) with IC50 values in the low micromolar range. This suggests potential applications in treating conditions like Alzheimer's disease .

Case Studies

StudyFindings
Neuroprotection in AD Models Compound demonstrated significant improvement in memory impairment in scopolamine-induced mice models. Mechanistic studies revealed inhibition of Aβ aggregation and neuroinflammation .
Antimicrobial Efficacy Showed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi at varying concentrations .
Cholinesterase Inhibition Exhibited noncompetitive inhibition with a Ki value indicating strong binding affinity to the enzyme's active site .

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

1-prop-2-ynylbenzotriazole-5-carboxylic acid

InChI

InChI=1S/C10H7N3O2/c1-2-5-13-9-4-3-7(10(14)15)6-8(9)11-12-13/h1,3-4,6H,5H2,(H,14,15)

InChI Key

SIERIFFDSVLADT-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)C(=O)O)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.